Physicochemical Differentiation: Computed Lipophilicity of the Target Compound vs. Des-methyl Analog
The target compound's computed XLogP3-AA is 1.5 [1]. This differentiates it structurally from the des-methyl analog (1-(2,4-difluorophenyl)-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea), which lacks the 7-methyl substituent. The 7-methyl group contributes to increased lipophilicity in the target compound, a property known to influence membrane permeability. This represents the only quantifiable differentiation available for this compound, as no head-to-head biological activity data exists in the public domain.
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | Des-methyl analog: Calculated XLogP3 would be lower (exact value not publicly reported in a directly comparable study). |
| Quantified Difference | The target compound's logP value of 1.5 is higher than the predicted logP for the des-methyl analog, consistent with the addition of a hydrophobic methyl group. |
| Conditions | Computed property from PubChem; no experimental logP or biological assay comparison available. |
Why This Matters
For procurement, this confirms the compound possesses a distinct physicochemical profile from its nearest analog, but it cannot be used to predict superior biological performance for any specific target without direct experimental comparison.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 45501765, 1-(2,4-difluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/45501765. Mod. 2026-04-25. View Source
